Imidazo[1,2-a]pyrazine-8-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-6-9-2-4-10(6)3-1-8-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLYIQAOCZDXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705498 | |
| Record name | Imidazo[1,2-a]pyrazine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029144-45-3 | |
| Record name | Imidazo[1,2-a]pyrazine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyrazine-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins from ethyl imidazo[1,2-a]pyrazine-8-carboxylate , an ester derivative that serves as a key intermediate for further transformations to the carboxylic acid and related derivatives. The ester can be hydrolyzed or converted via hydrazide intermediates to the target acid or its derivatives.
| Compound | Molecular Formula | CAS Number | Role in Synthesis |
|---|---|---|---|
| Ethyl imidazo[1,2-a]pyrazine-8-carboxylate | C9H9N3O2 | 87597-20-4 | Starting ester intermediate |
| This compound | C7H5N3O2 | Not separately listed | Target acid |
| Hydrazine hydrate | N2H4·H2O | 7803-57-8 | Used for hydrazide formation |
Ester Hydrolysis to Carboxylic Acid
The simplest method to obtain the acid is the hydrolysis of the ethyl ester under acidic or basic conditions. However, literature emphasizes the use of hydrazine hydrate to convert the ester into hydrazide intermediates, which can then be further transformed.
Hydrazide Intermediate Formation and Subsequent Derivatization
A key preparative route involves refluxing ethyl imidazo[1,2-a]pyrazine-8-carboxylate with excess hydrazine hydrate in ethanol for approximately 12 hours. This reaction yields imidazo[1,2-a]pyrazine-8-carbohydrazide intermediates. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by filtration after cooling.
This hydrazide intermediate can be further reacted with various aromatic aldehydes under reflux in ethanol with catalytic acetic acid to form acylhydrazone derivatives, expanding the chemical diversity of the scaffold.
| Step | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl imidazo[1,2-a]pyrazine-8-carboxylate + Hydrazine hydrate | Reflux in ethanol, 12 h | Imidazo[1,2-a]pyrazine-8-carbohydrazide | Not specified (typically high) |
| 2 | Hydrazide + Aromatic aldehydes + Acetic acid | Reflux in ethanol, 8–10 h | Acylhydrazone derivatives | 64–74% |
Alternative Synthetic Routes
Other advanced synthetic methods include:
Displacement reactions on functionalized imidazo[1,2-a]pyrazine cores, such as displacement of 8-methane sulfonyl groups with nucleophiles to introduce polar substituents, aiding in further functionalization towards carboxylic acid derivatives.
Multicomponent reactions and condensation strategies that build the imidazo[1,2-a]pyrazine scaffold from 2-aminopyrazine derivatives and appropriate aldehydes or halogenated precursors, enabling direct access to substituted imidazo[1,2-a]pyrazine carboxylates or acids.
Metal-free condensation protocols that allow environmentally benign synthesis of imidazo[1,2-a]pyridines and related heterocycles, which can be adapted for pyrazine analogs.
Cross-Coupling and Functional Group Transformations
Buchwald-Hartwig cross-coupling reactions have been optimized for imidazo[1,2-a]pyrazines to introduce aryl amines or other substituents at specific positions, which can precede or follow carboxylic acid formation. Additionally, demethylation and other Lewis acid-mediated transformations are employed to fine-tune the functional groups on the heterocyclic core.
Detailed Reaction Conditions and Characterization
Hydrazide Formation
- Reagents: Ethyl imidazo[1,2-a]pyrazine-8-carboxylate (0.1 mol), hydrazine hydrate (0.2 mol), ethanol solvent.
- Procedure: Reflux for 12 hours; monitor by TLC; cool and filter precipitate.
- Characterization: IR bands at 3225–3210 cm⁻¹ (N-H), 1666–1642 cm⁻¹ (C=O); ¹H-NMR shows downfield shifts for ring protons (8.26–9.19 ppm); ¹³C-NMR carbonyl carbon at ~158 ppm; MS confirms molecular ion peaks.
Acylhydrazone Formation
- Reagents: Hydrazide intermediate (30 mmol), aromatic aldehydes (30 mmol), ethanol, catalytic acetic acid.
- Procedure: Reflux 8–10 hours; cool; filter solid product.
- Yields: 64–74%.
- Characterization: Melting points consistent with literature; IR and NMR data confirm structure.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Product | Notes |
|---|---|---|---|---|---|
| Ester Hydrolysis | Ethyl imidazo[1,2-a]pyrazine-8-carboxylate | Acid/Base | Reflux, aqueous medium | This compound | Classical method, moderate yields |
| Hydrazide Route | Ethyl imidazo[1,2-a]pyrazine-8-carboxylate | Hydrazine hydrate, ethanol | Reflux, 12 h | Imidazo[1,2-a]pyrazine-8-carbohydrazide | Intermediate for further derivatization |
| Acylhydrazone Synthesis | Hydrazide intermediate | Aromatic aldehydes, acetic acid | Reflux, 8–10 h | Acylhydrazone derivatives | Yields 64–74%, well-characterized |
| Nucleophilic Displacement | Functionalized imidazo[1,2-a]pyrazine | Nucleophiles (e.g., amines) | Variable | Substituted imidazo[1,2-a]pyrazines | Enables diversity in substitution |
| Cross-Coupling | Halogenated imidazo[1,2-a]pyrazines | Pd catalysts, amines | Optimized conditions | Arylated derivatives | Useful for complex functionalization |
Research Findings and Optimization Notes
- The hydrazide formation step is robust and reproducible, with reaction times of about 12 hours under reflux in ethanol providing good yields and purity.
- The condensation with aromatic aldehydes proceeds smoothly with catalytic acetic acid, giving acylhydrazone derivatives useful for biological activity studies.
- Spectroscopic data (IR, ¹H-NMR, ¹³C-NMR, MS) consistently support the assigned structures, confirming the integrity of the imidazo[1,2-a]pyrazine core and the carboxylic acid functionality.
- Alternative synthetic routes involving displacement of sulfonyl groups and cross-coupling reactions expand the functionalization scope, facilitating medicinal chemistry optimization.
- Microwave-assisted and metal-free protocols reported for related imidazo[1,2-a]pyridine systems suggest potential for greener, more efficient syntheses adaptable to the pyrazine analogs.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Kinase Inhibition
One of the most significant applications of imidazo[1,2-a]pyrazine-8-carboxylic acid is its role as a kinase inhibitor . Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. Compounds derived from this compound have been shown to modulate kinase activity, making them potential candidates for treating kinase-related disorders such as:
- Cancer : Specific cancers linked to kinase mutations include chronic myelogenous leukemia, gastrointestinal stromal tumors, and breast cancer .
- Inflammatory Disorders : Conditions like rheumatoid arthritis and psoriasis can benefit from kinase modulation .
The ability of these compounds to selectively inhibit certain kinases opens avenues for targeted therapies that minimize side effects compared to traditional chemotherapy.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit promising antibacterial properties . A study demonstrated that a series of imidazo derivatives showed significant activity against various Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics, especially in the face of rising antimicrobial resistance.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its structure allows for diverse modifications, facilitating the development of new compounds with desired biological activities. Recent advancements have highlighted its utility in synthesizing complex molecules through various reactions such as:
- C-H Activation : This method allows for the functionalization of C-H bonds in the imidazo framework, leading to novel derivatives .
- Multicomponent Reactions : These reactions enable the efficient synthesis of libraries of compounds that can be screened for biological activity.
Therapeutic Applications in Cancer
A notable case study involved the synthesis of novel imidazo[1,2-a]pyrazine derivatives that demonstrated potent inhibitory effects on specific kinases associated with tumor growth. These compounds were tested in vitro and showed promising results in reducing cell proliferation in cancer cell lines . The study emphasized the need for further investigation into their pharmacokinetic properties and efficacy in vivo.
Antimicrobial Research
Another study focused on the antibacterial efficacy of modified imidazo[1,2-a]pyrazine derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to existing antibiotics, highlighting their potential as alternative therapeutic agents .
Data Summary Table
Mechanism of Action
Imidazo[1,2-a]pyrazine-8-carboxylic acid can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine. These compounds share a similar fused bicyclic structure but differ in the heteroatoms present in the ring system. The unique presence of the pyrazine ring in this compound imparts distinct chemical and biological properties, making it a valuable scaffold in drug discovery and materials science .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-8-carboxylic Acid Derivatives
Key Differences :
- Core Structure : Replaces the pyrazine ring with a pyridine ring, reducing nitrogen content and altering electronic properties.
- Biological Activity : Imidazo[1,2-a]pyridine derivatives, such as Sch 28080, exhibit potent gastric antisecretory and cytoprotective effects but are metabolized to thiocyanate, limiting their safety . In contrast, imidazo[1,2-a]pyrazine-8-carboxylic acid derivatives show improved metabolic stability and selectivity for H+/K+-ATPase inhibition .
- Synthesis: Pyridine-based analogues are synthesized via cyclocondensation of 2-aminopyridine with α-bromo ketones, whereas pyrazine derivatives often require palladium-catalyzed cross-coupling for functionalization .
Imidazo[1,2-a]pyrimidine-2-carboxylic Acid
Key Differences :
Imidazo[1,2-b]pyridazine-8-carboxylic Acid
Key Differences :
- Core Structure : Pyridazine ring introduces additional nitrogen atoms, altering solubility and acidity.
- Pharmacology: Limited data exist, but computational studies suggest lower bioavailability compared to this compound due to higher polar surface area .
Pharmacokinetic and Toxicity Profiles
- This compound : Demonstrates reversible inhibition of H+/K+-ATPase with minimal cytochrome P450 interactions, reducing off-target effects .
- Imidazo[1,2-a]pyridine Analogues : Metabolized to thiocyanate, posing renal toxicity risks at high doses .
- Imidazo[1,2-b]pyridazine Derivatives : Higher logP values (e.g., 2.1) suggest improved blood-brain barrier penetration but lower aqueous solubility .
Biological Activity
Imidazo[1,2-a]pyrazine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential anticancer agent. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound is a bicyclic compound that has been studied for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, making it a valuable scaffold in drug discovery.
Target Enzymes and Pathways
Research indicates that imidazo[1,2-a]pyrazine derivatives can act as inhibitors of specific enzymes, such as ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which negatively regulates the cGAS-STING pathway involved in immune responses. For instance, a derivative demonstrated an IC50 value of 5.70 nM against ENPP1, enhancing the expression of downstream target genes related to immune activation in cancer therapy .
Cellular Effects
Studies have shown that compounds within this class can influence cellular pathways related to inflammation and cell survival. They may activate NF-kappaB signaling pathways, which are crucial for immune responses and cancer progression . The potential anticancer properties are particularly noteworthy; several derivatives have exhibited significant antiproliferative effects against various cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the imidazo[1,2-a]pyrazine structure can significantly affect biological activity. For example:
- Substituents at Position 6 : The nature of substituents at this position has been linked to enhanced activity against specific targets, such as Rab geranylgeranyl transferase .
- Functional Groups : Electron-donating groups at certain positions have been shown to improve anticancer activity by enhancing the compound's interaction with biological targets .
Anticancer Activity
A study evaluating various imidazo[1,2-a]pyrazine derivatives found that some exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin across multiple cancer cell lines (e.g., HepG2, MCF-7) . Table 1 summarizes the anticancer activity of selected derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10b | HepG2 | 20 |
| 10b | MCF-7 | 21 |
| 12b | A375 | 11 |
This data underscores the potential of these compounds in cancer treatment.
Antinociceptive Activity
In another study focusing on antinociceptive properties, derivatives were synthesized and tested for their ability to inhibit convulsions in animal models. The results indicated a significant protective effect against seizures induced by pentylenetetrazol (PTZ), showcasing their potential as analgesic agents .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of imidazo[1,2-a]pyrazine derivatives suggest favorable absorption and distribution characteristics due to their molecular weight and structural features. However, safety assessments indicate potential irritations upon contact with skin or eyes .
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-a]pyrazine-8-carboxylic acid derivatives, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Derivatives are typically synthesized via cyclization reactions. For example, hydrazide intermediates (e.g., 8a/8b ) react with aromatic aldehydes under acidic catalysis (HCl) in ethanol to form N-acylhydrazones . Optimize yields by controlling reaction temperature (room temperature to 80°C), solvent polarity, and stoichiometric ratios. Catalytic iodine has been used in library synthesis (e.g., derivatives 10a–m ) to enhance regioselectivity . Multi-step protocols involving chlorination (POCl₃) or alkylation (alkyllithium reagents) further diversify the scaffold .
Q. How can researchers characterize the structure of this compound derivatives to confirm synthetic success?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- ¹H/¹³C NMR to verify regiochemistry and substitution patterns (e.g., aromatic proton splitting in 8c/d ) .
- HRMS for molecular weight validation (e.g., [M + Na]⁺ peaks with <5 ppm error) .
Q. What in vitro assays are suitable for initial evaluation of biological activity (e.g., enzyme inhibition) for these derivatives?
- Methodological Answer :
- Acetylcholinesterase (AChE) Inhibition : Use Ellman’s method with acetylthiocholine iodide as substrate; IC₅₀ values for derivatives like 8-(piperidin-1-yl)imidazo[1,2-a]pyridines range from 0.5–10 µM .
- Antioxidant Activity : Measure radical scavenging (DPPH/ABTS assays) at 517/734 nm .
- Kinase Inhibition : Aurora kinase inhibition can be tested via fluorescence polarization assays using recombinant enzymes .
Advanced Research Questions
Q. How can conflicting data regarding structure-activity relationships (SAR) in Imidazo[1,2-a]pyrazine derivatives be systematically resolved?
- Methodological Answer :
- Conduct systematic SAR studies by synthesizing analogs with incremental modifications (e.g., halogenation at C-3 vs. C-6) .
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding poses in target enzymes (e.g., Aurora kinases, PDB: 3MYG) .
- Validate hypotheses with free-energy perturbation (FEP) calculations to quantify substituent contributions .
Q. What strategies improve the blood-brain barrier (BBB) permeability of Imidazo[1,2-a]pyrazine-based neuroactive compounds?
- Methodological Answer :
- Optimize logP (1.5–3.5) via substituent engineering (e.g., trifluoromethyl groups reduce polarity) .
- Introduce prodrug moieties (e.g., esterification of carboxylic acid) to enhance passive diffusion .
- Validate permeability using in vitro BBB models (e.g., MDCK-MDR1 cell monolayers) .
Q. How can computational methods (e.g., molecular docking) guide the design of Imidazo[1,2-a]pyrazine derivatives targeting specific enzymes?
- Methodological Answer :
- Perform ensemble docking against multiple enzyme conformations to account for flexibility (e.g., TARPγ-8 selective AMPAR modulators) .
- Prioritize derivatives with hydrogen-bonding interactions to key residues (e.g., Glu236 in Aurora kinases) .
- Validate predictions with mutagenesis studies (e.g., Ala-scanning of catalytic sites) .
Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy data for these compounds?
- Methodological Answer :
- Conduct pharmacokinetic (PK) profiling to assess bioavailability, half-life, and metabolite formation (e.g., hepatic microsomal stability assays) .
- Use tissue distribution studies (LC-MS/MS) to identify off-target accumulation .
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
